5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one typically involves the reaction of 2,3-dihydrobenzofuran with a suitable pentanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxypyrovalerone (MDPV): A stimulant of the cathinone class with a similar structure but different functional groups.
α-Pyrrolidinopentiophenone (α-PVP): Another stimulant with structural similarities to 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one.
Uniqueness
This compound is unique due to its specific structural features, including the dihydrobenzofuran moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)pentan-2-one |
InChI |
InChI=1S/C13H16O2/c1-10(14)3-2-4-11-5-6-13-12(9-11)7-8-15-13/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
NFNJIWXWNYNFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.